molecular formula C9H14O2 B8722127 Cyclooctanone, 2-(hydroxymethylene)- CAS No. 936-65-2

Cyclooctanone, 2-(hydroxymethylene)-

Cat. No. B8722127
M. Wt: 154.21 g/mol
InChI Key: IBKOLUJZWZCTHN-UHFFFAOYSA-N
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Patent
US04096336

Procedure details

As in previous examples, 126 g of cyclooctanone, XXVIc, was reacted with ethyl formate to give 95 g (0.62 mol) of 2-hydroxymethylene-cyclooctanone, XXVIIc, bp 87°-92° C (0.4 mm).
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10](OCC)=[O:11]>>[OH:11][CH:10]=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:1]1=[O:9]

Inputs

Step One
Name
Quantity
126 g
Type
reactant
Smiles
C1(CCCCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=C1C(CCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.62 mol
AMOUNT: MASS 95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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